N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentane carboxamide core substituted with benzo[b]thiophen-2-yl and thiophen-2-yl moieties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S2/c1-20(24,18-13-15-7-2-3-8-16(15)26-18)14-22-19(23)21(10-4-5-11-21)17-9-6-12-25-17/h2-3,6-9,12-13,24H,4-5,10-11,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAOQXFGEVGTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Serotonin Receptor Interaction
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promising biological activity, particularly its affinity for serotonin receptors, specifically the 5-HT1A subtype. This interaction is crucial for mood regulation and anxiety disorders. The compound's ability to modulate neurotransmitter release positions it as a potential candidate for developing antidepressants and anxiolytics.
Table 1: Biological Activity Comparison
| Compound Name | Target Receptor | Biological Activity |
|---|---|---|
| This compound | 5-HT1A | Mood regulation, anxiety modulation |
| 5-Hydroxytryptamine (Serotonin) | 5-HT1A | Endogenous neurotransmitter involved in mood |
| N,N-Dimethyltryptamine | Various | Psychoactive, modulates serotonin receptors |
Materials Science Applications
Due to its unique structural features, this compound has potential applications in materials science, particularly in the development of organic electronic materials. The presence of aromatic systems like benzo[b]thiophene makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Antidepressant Development
A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms after administration, correlating with increased serotonin levels in the brain.
Case Study 2: Organic Electronics
Research into the use of this compound in OLEDs demonstrated enhanced light emission efficiency compared to traditional materials. The incorporation of benzo[b]thiophene derivatives improved charge mobility and stability, making it a viable candidate for next-generation display technologies.
Mechanism of Action
The exact mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
- Core : Cyclopentane carboxamide (vs. cyclohexane or cyclopropane in analogs).
- Substituents :
- Linker : 2-hydroxypropyl (distinct from allyl or aryl linkers in related compounds).
Notable Analogs:
Z/E-3-(Benzo[b]thiophen-2-yl)acrylonitriles ():
- Replace cyclopentane carboxamide with acrylonitrile.
- Exhibit GI50 values <10–100 nM against cancer cell lines, attributed to methoxyaryl groups enhancing tubulin binding .
- Superior resistance to P-glycoprotein efflux compared to combretastatins.
Compound 43 (): Cyclopropane carboxamide with benzo[d][1,3]dioxole and thiophenyl groups.
Pharmacological and Physicochemical Properties
Insights:
- The hydroxypropyl linker in the target compound may improve water solubility compared to purely aromatic analogs but could reduce membrane permeability.
- Thiophene/benzothiophene groups likely enhance π-π stacking with biological targets, similar to acrylonitrile derivatives .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with this compound:
-
Inhibition of Enzymatic Activity :
- The compound has been reported to inhibit 11-beta hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism, which is crucial for managing metabolic syndromes and stress responses. This inhibition suggests potential applications in treating conditions like obesity and diabetes .
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzo[b]thiophene have shown IC50 values indicating effective growth inhibition in cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with values around 16.19 ± 1.35 μM .
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor of specific enzymes, which can lead to altered metabolic pathways beneficial in disease management.
- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis, which is critical for developing anticancer therapies.
Data Table: Biological Activity Overview
Case Studies
Several research studies have explored the biological activities of compounds related to this compound:
- Study on Cancer Cell Lines : A study published in the European Journal of Medicinal Chemistry demonstrated that various benzo[b]thiophene derivatives significantly inhibited the growth of HCT-116 and MCF-7 cells, suggesting their potential use as anticancer agents .
- Neuroprotective Study : Research indicated that specific benzo[b]thiophene compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their therapeutic potential for neurodegenerative diseases .
- Metabolic Syndrome Management : Investigations into the inhibition of 11β-HSD1 revealed that compounds like this compound could play a role in managing metabolic disorders by modulating cortisol levels .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Thiophene functionalization : Coupling benzo[b]thiophene and thiophene moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Cyclopentane carboxamide formation : Cyclization using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres.
Hydroxypropyl linkage : Introduced via reductive amination or Grignard addition.
- Optimization : Parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (0–60°C to control side reactions), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is monitored via TLC and HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., dihedral angles between thiophene and cyclopentane rings). SHELXL software refines structural models .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons; δ 2.1–3.5 ppm for cyclopentane and hydroxypropyl groups.
- FT-IR : Amide C=O stretch ~1650 cm⁻¹; O-H stretch ~3300 cm⁻¹ .
Q. What in vitro assays are used to screen its biological activity?
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Antimicrobial activity : Broth microdilution (MIC determination).
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Approach :
Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase).
QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity.
- Validation : Compare predicted IC₅₀ values with experimental data; refine models using leave-one-out cross-validation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time.
- Compound purity : HPLC purity thresholds (>95% vs. 90%).
- Resolution : Standardize protocols (e.g., Eurofins Panlabs panel) and validate with orthogonal assays (SPR vs. fluorescence) .
Q. How is the compound’s crystallographic data analyzed to inform polymorph screening?
- Workflow :
Data collection : High-resolution (≤1.0 Å) X-ray diffraction at 100 K.
Refinement : SHELXL for thermal parameters and disorder modeling.
Polymorph prediction : Mercury CSD software to simulate packing motifs and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
